molecular formula C10H9BrO2 B178912 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one CAS No. 141106-23-2

8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Cat. No.: B178912
CAS No.: 141106-23-2
M. Wt: 241.08 g/mol
InChI Key: LXKQMHNFHKVGAZ-UHFFFAOYSA-N
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Description

8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one: is a chemical compound belonging to the class of benzoxepines Benzoxepines are heterocyclic compounds containing a benzene ring fused to an oxepine ring

Mechanism of Action

Target of Action

The primary target of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is currently unknown

Biochemical Pathways

Without knowledge of the compound’s target, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires knowledge of the compound’s target and mode of action.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors include pH, temperature, presence of other molecules, and cellular environment . .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 3,4-dihydrobenzo[b]oxepin-5(2H)-one: The synthesis of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one typically involves the bromination of 3,4-dihydrobenzo[b]oxepin-5(2H)-one. This can be achieved using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one can undergo oxidation reactions to form corresponding oxepin derivatives.

    Reduction: The compound can be reduced to form 8-bromo-3,4-dihydrobenzo[b]oxepin-5-ol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Oxepin derivatives.

    Reduction: 8-bromo-3,4-dihydrobenzo[b]oxepin-5-ol.

    Substitution: Various substituted benzoxepin derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmacological Studies: The compound is studied for its potential pharmacological properties, including its role as a precursor for the synthesis of bioactive molecules.

    Drug Development: It serves as a building block for the development of new therapeutic agents, particularly in the field of central nervous system disorders.

Industry:

    Material Science:

Comparison with Similar Compounds

    Dibenzoxepin: A tricyclic compound used as a parent structure for certain drugs like doxepin.

    2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine: Another benzoxepine derivative with potential pharmacological applications.

Uniqueness:

    8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one:

Properties

IUPAC Name

8-bromo-3,4-dihydro-2H-1-benzoxepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKQMHNFHKVGAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=C(C=C2)Br)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438958
Record name 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141106-23-2
Record name 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of polyphosphoric acid (PPA, ca. 60 g) and celite (ca. 40 g) in 100 mL toluene was added crude 4-(3-bromophenoxy)butanoic acid 7 (ca. 58 mmol) in one portion, 10 mL toluene rinse. The resultant suspension was heated at 110° C. for 5 hr. The toluene was decanted through a plug of celite and the remaining slurry was washed repeatedly with toluene and ethylacetate. The eluent was concentrated and purified by flash column chromatography (4:1 hex:EtOAc) to give 8-bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one (7 g, ca. 50% y) 8. 1H NMR (DMSO-d6, 500 MHz) 7.55 (d, J=8.5 Hz, 1H), 7.37 (d, J=1.5 Hz, 1H), 7.35 (dd, J=8.5, 1.5 Hz, 1H), 4.24 (t, J=6.5 Hz, 2H), 2.79 (t, J=7.0 Hz, 2H), 2.14 (m, 2H).
[Compound]
Name
polyphosphoric acid
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
58 mmol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
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Reactant of Route 6
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